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Compound of Interest

Compound Name: 1-(2-Bromobenzyl)piperazine

Cat. No.: B1269321 Get Quote

An In-depth Technical Guide to 1-[(2-bromophenyl)methyl]piperazine: Synthesis, Properties,

and Biological Context

Introduction
1-[(2-bromophenyl)methyl]piperazine is a heterocyclic organic compound featuring a piperazine

ring N-substituted with a 2-bromobenzyl group. While this specific molecule is not extensively

characterized in publicly available literature, its structural motifs—the benzylpiperazine core

and the bromophenyl group—are prevalent in a wide range of pharmacologically active

compounds. Piperazine derivatives are known to exhibit diverse biological activities, including

but not limited to anticancer, antipsychotic, antidepressant, and antiviral effects.[1][2][3][4] This

guide provides a comprehensive overview of the synthesis, chemical properties, and potential

biological significance of 1-[(2-bromophenyl)methyl]piperazine, aimed at researchers and

professionals in drug development. The information is compiled from established synthetic

methodologies for related compounds and the known activities of structurally similar molecules.

Chemical Structure and Physicochemical Properties
The core structure of 1-[(2-bromophenyl)methyl]piperazine consists of a piperazine ring

attached via a methylene bridge to the ortho position of a brominated benzene ring.
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Property Value Reference

Molecular Formula C11H15BrN2 -

Molecular Weight 255.16 g/mol -

Canonical SMILES
C1CN(CCN1)CC2=CC=CC=C

2Br
-

InChI Key
FDLGNLPIIXQOQY-

UHFFFAOYSA-N
-

CAS Number Not available -

Predicted logP 2.6 - 3.1 -

Hydrogen Bond Acceptors 2 -

Hydrogen Bond Donors 1 -

Rotatable Bonds 2 -

Note: Some properties are calculated based on the chemical structure as specific experimental

data for this compound is not widely available.

Synthesis of 1-[(2-bromophenyl)methyl]piperazine
The synthesis of 1-[(2-bromophenyl)methyl]piperazine can be achieved via the nucleophilic

substitution of 2-bromobenzyl bromide with piperazine. This is a standard method for the N-

alkylation of piperazines.[5] The synthesis is a two-step process starting from 2-bromotoluene.

Synthesis Workflow
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Step 1: Precursor Synthesis

Step 2: N-Alkylation

2-Bromotoluene

2-Bromobenzyl_bromide

 Bromination (NBS or Br2, light)

1-[(2-bromophenyl)methyl]piperazine

Piperazine

 Nucleophilic Substitution

Click to download full resolution via product page

Caption: Proposed two-step synthesis of 1-[(2-bromophenyl)methyl]piperazine.

Experimental Protocols
Step 1: Synthesis of 2-Bromobenzyl Bromide from 2-Bromotoluene

This protocol is adapted from a standard procedure for the benzylic bromination of toluenes.[6]

Materials:

2-bromotoluene

N-Bromosuccinimide (NBS) or liquid bromine (Br2)

Benzoyl peroxide (initiator)

Carbon tetrachloride (CCl4) or other suitable non-polar solvent

500-watt photolamp (if using Br2)
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Procedure:

Dissolve 2-bromotoluene (1 equivalent) in dry carbon tetrachloride in a round-bottom flask

equipped with a reflux condenser.

Add N-Bromosuccinimide (1.05 equivalents) and a catalytic amount of benzoyl peroxide to

the mixture.

Heat the mixture to reflux and irradiate with a 500-watt lamp. The reaction progress can be

monitored by observing the consumption of the dense NBS at the bottom of the flask.

After the reaction is complete (typically 1-3 hours), cool the mixture to room temperature.

Filter off the succinimide byproduct.

Wash the filtrate with water and then with a saturated sodium bicarbonate solution to

remove any remaining acidic byproducts.

Dry the organic layer over anhydrous magnesium sulfate.

Evaporate the solvent under reduced pressure to yield crude 2-bromobenzyl bromide,

which can be purified by vacuum distillation.[6]

Step 2: Synthesis of 1-[(2-bromophenyl)methyl]piperazine

This protocol is a general method for the mono-N-alkylation of piperazine.[5] Using an excess

of piperazine is crucial to minimize the formation of the 1,4-disubstituted byproduct.

Materials:

2-bromobenzyl bromide (from Step 1)

Piperazine (anhydrous)

A suitable solvent such as ethanol or acetonitrile

A base such as potassium carbonate (K2CO3) or triethylamine (TEA) to scavenge the HBr

byproduct.
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Procedure:

In a round-bottom flask, dissolve a large excess of piperazine (e.g., 5-10 equivalents) in

ethanol.

Add potassium carbonate (2-3 equivalents) to the solution.

Slowly add a solution of 2-bromobenzyl bromide (1 equivalent) in ethanol to the piperazine

mixture at room temperature with vigorous stirring.

Continue stirring the reaction mixture at room temperature or gentle heat (40-50 °C) for

several hours until the starting material is consumed (monitor by TLC).

Once the reaction is complete, filter off the inorganic salts.

Evaporate the solvent from the filtrate under reduced pressure.

Dissolve the residue in water and make the solution alkaline with NaOH.

Extract the aqueous layer multiple times with a suitable organic solvent like

dichloromethane or ethyl acetate.

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under

reduced pressure.

The resulting crude product can be purified by column chromatography on silica gel to

isolate 1-[(2-bromophenyl)methyl]piperazine.

Biological and Pharmacological Context
While there is no specific pharmacological data available for 1-[(2-

bromophenyl)methyl]piperazine, the benzylpiperazine scaffold is a well-established

pharmacophore in medicinal chemistry.[3] Derivatives have been developed for a wide range of

biological targets.

Anticancer Potential
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Benzylpiperazine derivatives have been designed as inhibitors of anti-apoptotic proteins like

Mcl-1, which are key targets in cancer therapy.[7] A study on a series of benzylpiperazine

compounds revealed several potent and selective Mcl-1 binders.[7] Although the exact

compound of interest was not in this study, the findings suggest that the 1-[(2-

bromophenyl)methyl]piperazine core could serve as a starting point for designing similar

inhibitors.

Table of Mcl-1 Binding Affinities for Structurally Related Benzylpiperazine Derivatives

Compound ID
Modifications on
Benzyl Ring

Ki (μM) for Mcl-1 Selectivity

Compound A 4-chloro, 3-nitro 0.18
Highly selective for

Mcl-1

Compound B 3,4-dichloro 0.45 Selective for Mcl-1

Compound C 4-trifluoromethyl 1.2 Selective for Mcl-1

Data extracted from a

study on novel Mcl-1

inhibitors and is

intended to provide a

contextual framework.

[7]

Central Nervous System (CNS) Activity
The piperazine ring is a common feature in many CNS-active drugs.[3] The related compound,

1-(2-bromophenyl)piperazine, is a known intermediate in the synthesis of 5-HT1A serotonin

receptor antagonists.[8] Phenylpiperazines are also integral to the structure of antipsychotic

drugs like clozapine and antidepressant drugs like vortioxetine.[3] This suggests that 1-[(2-

bromophenyl)methyl]piperazine could be investigated for its potential modulation of various

neurotransmitter systems.

Experimental and Analytical Workflow
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For a novel compound like 1-[(2-bromophenyl)methyl]piperazine, a standard workflow would be

followed to characterize its structure and evaluate its biological activity.

Synthesis & Purification

Structural Characterization

Biological Evaluation Data Analysis
Chemical Synthesis Column Chromatography / Recrystallization

NMR Spectroscopy (1H, 13C)

Mass Spectrometry (HRMS)

HPLC Analysis In vitro Binding Assays (e.g., to Mcl-1, 5-HT receptors) Cell-based Assays (e.g., Cytotoxicity, Apoptosis) Structure-Activity Relationship (SAR) Analysis

Click to download full resolution via product page

Caption: General workflow for the synthesis and evaluation of a novel compound.

Conclusion
1-[(2-bromophenyl)methyl]piperazine is a compound with a structure that suggests potential for

biological activity, particularly in the areas of oncology and neuropharmacology. While direct

experimental data on this molecule is lacking, this guide provides a solid foundation for its

synthesis and suggests avenues for its biological evaluation based on the activities of

structurally related compounds. The detailed protocols for synthesis and the contextual data on

related molecules offer a valuable resource for researchers interested in exploring the

therapeutic potential of novel benzylpiperazine derivatives. Future work should focus on the

synthesis, purification, and systematic screening of this compound against various biological

targets to elucidate its specific pharmacological profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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